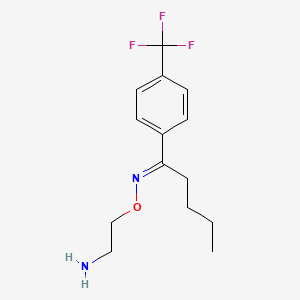
Desmethoxy Fluvoxamine
Übersicht
Beschreibung
Desmethoxy Fluvoxamine is a compound related to Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used predominantly for the management of depression and obsessive-compulsive disorder .
Molecular Structure Analysis
This compound has a molecular formula of C14H19F3N2O and a molecular weight of 288.30900 . The molecule contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), and 1 primary amine (aliphatic) .
Wissenschaftliche Forschungsanwendungen
Desensitization of 5-HT2C Receptors
Desmethoxy Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI), has been studied for its effect on the 5-HT2C receptors. Chronic administration of fluvoxamine desensitizes these receptors, which is significant given the hypersensitivity of 5-HT2C receptors reported in anxiety disorders such as obsessive-compulsive, panic, and social anxiety disorders. This desensitization may contribute to the clinical efficacy of fluvoxamine in treating these conditions (Yamauchi et al., 2004).
Role in COVID-19 Treatment
Fluvoxamine has shown potential in COVID-19 treatment due to its anti-inflammatory properties and ability to regulate coagulopathy, potentially mitigating the cytokine storm in severe COVID-19 cases. It acts as an agonist for the sigma-1 receptor and controls inflammation, contributing to its clinical benefit in mild COVID-19 cases (Sukhatme et al., 2021).
Interaction with Cytochrome P450 (CYP) Enzymes
The interaction of fluvoxamine with cytochrome P450 enzymes, particularly CYP2C19, affects the pharmacokinetics of other drugs. This interaction has implications for drug dosing and effectiveness, as seen in the modulation of plasma concentrations of drugs like escitalopram (Yasui‐Furukori et al., 2016).
Photoisomerization and Reduced Activity
The photoisomerization of fluvoxamine, due to its C=N double bond, leads to the creation of an isomer with reduced activity on the 5-hydroxytryptamine transporter. This reduced activity suggests that light exposure might diminish the clinical efficacy of fluvoxamine, which is significant in understanding the drug's stability and efficacy (Miolo et al., 2002).
Effects on the Hypothalamic Pituitary Adrenal (HPA) Axis
Fluvoxamine treatment in patients with a history of sustained childhood abuse results in a significant reduction in the responsiveness of the HPA axis. This finding is particularly relevant for understanding the therapeutic effects of fluvoxamine in patients with borderline personality disorder (BPD) and post-traumatic stress disorder (PTSD) (Rinne et al., 2003).
Wirkmechanismus
Target of Action
Desmethoxy Fluvoxamine, a derivative of Fluvoxamine, primarily targets the serotonin transporter (SERT) and the sigma-1 receptor (S1R) . The SERT plays a crucial role in the reuptake of serotonin, a neurotransmitter involved in mood regulation. The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .
Mode of Action
This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It binds to the SERT, inhibiting the reuptake of serotonin into the presynaptic neuron. This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . Additionally, this compound is an agonist for the S1R, through which it controls inflammation .
Biochemical Pathways
This compound influences several biochemical pathways. By inhibiting the reuptake of serotonin, it affects the serotonergic pathway, leading to increased serotonergic neurotransmission . As an S1R agonist, this compound modulates innate and adaptive immune responses, thereby influencing the immune response pathway .
Pharmacokinetics
Fluvoxamine is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours, ranging from 9 to 28 hours . It exhibits nonlinear steady-state pharmacokinetics, meaning plasma concentrations are disproportionally higher when the dosage is increased .
Result of Action
The increased serotonergic neurotransmission resulting from this compound’s action can lead to improved mood regulation, making it useful in treating conditions like depression and anxiety . Its anti-inflammatory effects, stemming from its regulation of S1R, could potentially dampen cytokine storms, which are associated with severe cases of diseases like COVID-19 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes could affect its metabolism and efficacy. Additionally, patient-specific factors, such as age, liver function, and genetic variations in metabolizing enzymes, could also influence its pharmacokinetics and pharmacodynamics .
Biochemische Analyse
Biochemical Properties
Desmethoxy Fluvoxamine interacts with various enzymes and proteins in the body. It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . This process involves oxidative demethylation of the methoxy group to form an intermediate, which is then acted upon by alcohol dehydrogenase to form the major metabolite, fluvoxamine acid .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit Th1 and Th17 polarization and function by repressing glycolysis, thereby attenuating autoimmune progression in type 1 diabetes . It also has potential anti-inflammatory effects, which could play a role in the treatment of COVID-19 .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It is a selective serotonin reuptake inhibitor (SSRI), and its efficacy in the treatment of obsessive-compulsive disorder (OCD) is thought to result from inhibition of the serotonin reuptake process and increased serotonergic neurotransmission . It also acts as an agonist for the sigma-1 receptor, through which it controls inflammation .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has been observed to have certain temporal effects. For instance, it has been found to delay the onset of type 1 diabetes and decrease its incidence in NOD mice . It has also been shown to reduce the risk of clinical deterioration in symptomatic outpatients with COVID-19 .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Fluvoxamine, from which it is derived, have shown that it inhibits isolation-induced aggressive behavior in mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites .
Transport and Distribution
This compound is well absorbed after oral administration and is widely distributed in the body . Its disposition is altered in hepatic disease but not in renal disease .
Subcellular Localization
The subcellular localization of this compound is not explicitly documented in the available literature. Given its extensive metabolism in the liver and its wide distribution in the body, it can be inferred that it likely localizes to various subcellular compartments, particularly those involved in metabolic processes .
Eigenschaften
IUPAC Name |
2-[(E)-1-[4-(trifluoromethyl)phenyl]pentylideneamino]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O/c1-2-3-4-13(19-20-10-9-18)11-5-7-12(8-6-11)14(15,16)17/h5-8H,2-4,9-10,18H2,1H3/b19-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWVEFPUVMRRCU-CPNJWEJPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217216-82-4 | |
| Record name | Desmethoxy fluvoxamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217216824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESMETHOXY FLUVOXAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q6B2H40LL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


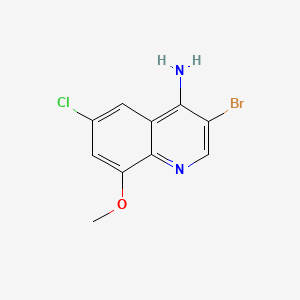
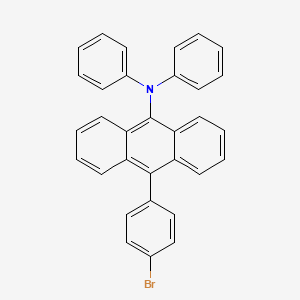

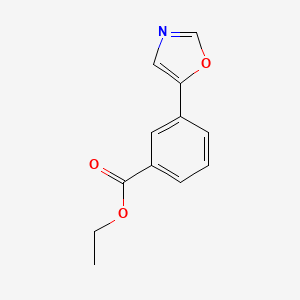

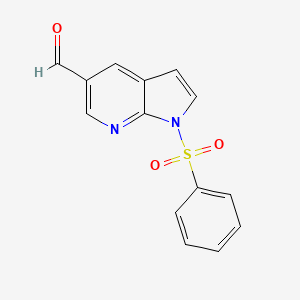
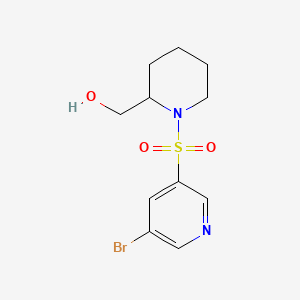
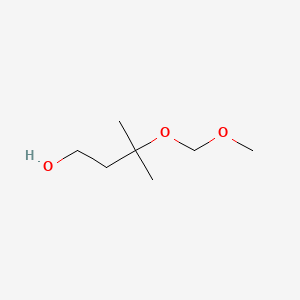
![tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate](/img/structure/B596287.png)
![8-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]quinoline](/img/structure/B596288.png)
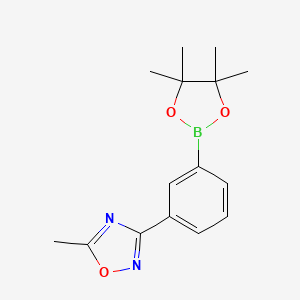
![2-(Dimethylamino)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B596290.png)

![(4aR,7aS)-hexahydrothieno[3,4-b][1,4]dioxine](/img/structure/B596292.png)
